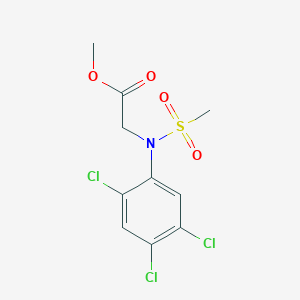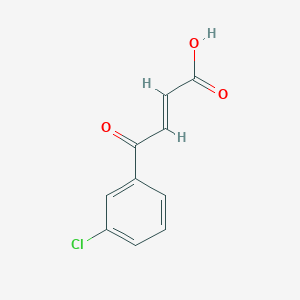
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate, also known as glyphosate, is a widely used herbicide that has been in use for over 40 years. It is a non-selective herbicide that targets a wide range of plants and is used to control weeds in agriculture, forestry, and urban environments. Glyphosate has been the subject of much controversy in recent years due to concerns about its safety and environmental impact.
Aplicaciones Científicas De Investigación
Analytical Chemistry and Environmental Science Applications
Sulfonylurea Herbicides Analysis : A method to overcome the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography (GC), was developed. This involves the formation of thermostable derivatives, pertinent to compounds with sulfonyl and chlorophenyl groups, showcasing analytical applications in agricultural chemistry (Klaffenbach, Holland, & Lauren, 1993).
Photochemistry of Triarylsulfonium Salts : The study of triarylsulfonium salts, including those with chlorophenyl groups, illuminates their behavior under photolysis, contributing to our understanding of chemical reactions triggered by light, relevant to environmental degradation processes (Dektar & Hacker, 1990).
Material Science and Polymer Chemistry
- Synthesis and Proton Conductivity of Sulfonated Polymers : Highly sulfonated poly(thiophenylene) was synthesized, showcasing a novel class of polyaromatic electrolytes with potential applications in energy storage and conversion devices. This research illustrates the utility of sulfonated compounds in creating materials with high proton conductivity (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Environmental Toxicology
- Accumulation of Methylsulfonyl Derivatives in Biological Systems : The study on the accumulation of methylsulfonyl derivatives of polychlorinated biphenyls in the respiratory tract of mice highlights the environmental and biological persistence of such compounds, underscoring the importance of understanding their long-term impact on health and the environment (Bergman, Brandt, & Jansson, 1979).
Propiedades
IUPAC Name |
methyl 2-(2,4,5-trichloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO4S/c1-18-10(15)5-14(19(2,16)17)9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSCPGUJXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)


